molecular formula C23H21NO B12869831 2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one

2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12869831
M. Wt: 327.4 g/mol
InChI Key: OKSGZNOCNODWPP-XHGFWWIISA-N
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Description

2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety linked to a dihydronaphthalene unit through an ethylidene bridge

Properties

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

IUPAC Name

(2E)-2-[(2E)-2-(1-ethylquinolin-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C23H21NO/c1-2-24-20(15-13-18-8-4-6-10-22(18)24)16-14-19-12-11-17-7-3-5-9-21(17)23(19)25/h3-10,13-16H,2,11-12H2,1H3/b19-14+,20-16+

InChI Key

OKSGZNOCNODWPP-XHGFWWIISA-N

Isomeric SMILES

CCN1/C(=C/C=C/2\CCC3=CC=CC=C3C2=O)/C=CC4=CC=CC=C41

Canonical SMILES

CCN1C(=CC=C2CCC3=CC=CC=C3C2=O)C=CC4=CC=CC=C41

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps, starting with the preparation of the quinoline and dihydronaphthalene precursors. One common method involves the condensation of 1-ethylquinolin-2(1H)-one with an appropriate aldehyde under acidic or basic conditions to form the ethylidene intermediate. This intermediate is then subjected to further reactions, such as cyclization and reduction, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride and lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and dihydronaphthalene compounds. These products can have distinct chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one include other quinoline derivatives, such as:

Uniqueness

The uniqueness of 2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one lies in its specific structural features, which impart distinct chemical and biological properties. Its ethylidene bridge and dihydronaphthalene unit contribute to its stability and reactivity, making it a valuable compound for various research applications .

Biological Activity

The compound 2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one , with CAS number 53704-22-6, belongs to a class of organic compounds characterized by a complex structure that incorporates both quinoline and naphthalene moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C23H21NO
  • Molecular Weight : 327.419 g/mol
  • Structure : The compound features an ethyl-substituted quinoline ring linked to a naphthalene derivative, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.

Anti-inflammatory Properties

Research into related compounds has shown that they can possess anti-inflammatory properties. For example, substituted quinolines have been reported to inhibit pro-inflammatory cytokines, suggesting that the compound may have similar effects .

Anticancer Potential

The structural framework of this compound suggests potential anticancer properties. Compounds that feature quinoline and naphthalene structures are frequently investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. While specific studies on this exact compound are scarce, the literature supports a trend where similar compounds exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Study Findings
Synthesis and Antibacterial Activity Compounds with similar structures showed significant antibacterial activity against Staphylococcus aureus.
Anti-inflammatory Activity Related compounds demonstrated inhibition of pro-inflammatory cytokines in vitro.
Anticancer ActivityQuinoline derivatives have been shown to induce apoptosis in various cancer cell lines; however, specific data on this compound is needed for confirmation.

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